Bienvenue dans la boutique en ligne BenchChem!

Ms-PEG12-Boc

Pharmacokinetics ADC PEGylation

Ms-PEG12-Boc is a monodisperse heterobifunctional polyethylene glycol (PEG) linker comprising 12 ethylene glycol units (PEG12) with a methanesulfonate (Ms) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The compound has the molecular formula C₃₂H₆₄O₁₇S and a molecular weight of 752.91 g/mol.

Molecular Formula C32H64O17S
Molecular Weight 752.9 g/mol
Cat. No. B8104411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMs-PEG12-Boc
Molecular FormulaC32H64O17S
Molecular Weight752.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
InChIInChI=1S/C32H64O17S/c1-32(2,3)49-31(33)5-6-36-7-8-37-9-10-38-11-12-39-13-14-40-15-16-41-17-18-42-19-20-43-21-22-44-23-24-45-25-26-46-27-28-47-29-30-48-50(4,34)35/h5-30H2,1-4H3
InChIKeyLJIIDUPJCGAFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ms-PEG12-Boc: Heterobifunctional PEG12 Linker for PROTAC Synthesis and Bioconjugation


Ms-PEG12-Boc is a monodisperse heterobifunctional polyethylene glycol (PEG) linker comprising 12 ethylene glycol units (PEG12) with a methanesulfonate (Ms) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The compound has the molecular formula C₃₂H₆₄O₁₇S and a molecular weight of 752.91 g/mol . The Ms group serves as an excellent leaving group for nucleophilic substitution reactions with amines, thiols, or hydroxyls, while the Boc protecting group remains stable under basic conditions but can be selectively removed under mild acidic conditions (e.g., TFA) to liberate a primary amine for subsequent conjugation steps . Ms-PEG12-Boc is classified as a PEG-based PROTAC linker and is employed in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugate therapeutics .

Ms-PEG12-Boc Linker Selection: Why PEG Chain Length Determines Conjugate Performance


In bioconjugate and PROTAC development, linkers cannot be arbitrarily substituted even within the same chemical class. The PEG chain length critically governs the linker's physicochemical properties, including hydrophilicity, spatial reach, and pharmacokinetic behavior of the final conjugate. Shorter PEG variants (e.g., PEG4, PEG8) provide insufficient spatial separation between target-binding and E3 ligase-recruiting domains in PROTACs, potentially hindering ternary complex formation [1]. Conversely, PEG12 linkers—with approximately 12 ethylene glycol units spanning an extended chain length of roughly 45–50 Å—align with the reported optimal PROTAC linker lengths of 12-carbon to over 20-carbon equivalents . Furthermore, in vivo clearance rates of PEGylated conjugates exhibit a threshold effect: shorter PEG chains (below PEG8) result in accelerated plasma clearance, whereas PEG12-conjugated constructs achieve the slower clearance profile required for sustained therapeutic exposure [2]. Substituting Ms-PEG12-Boc with a shorter analog (e.g., Ms-PEG4-Boc or Ms-PEG8-Boc) may compromise conjugate solubility, reduce tumor retention, or diminish degradation efficiency in PROTAC applications, as demonstrated in comparative studies across ADC and molecular imaging platforms.

Ms-PEG12-Boc Quantitative Differentiation: Head-to-Head Evidence Against Shorter PEG Linkers


PEG12 Linkers Achieve Threshold Clearance Reduction: PEG8 Defines the Minimum Length for Slowed Pharmacokinetics

A systematic evaluation of PEGylated glucuronide-MMAE antibody-drug conjugates with PEG chain lengths ranging from 4 to 24 ethylene oxide units established a clear length-dependent relationship for in vivo clearance. Conjugates bearing PEG chains shorter than PEG8 exhibited accelerated plasma clearance, whereas PEG8 represented the threshold length beyond which further extension did not significantly alter clearance rates. Conjugates bearing PEG12 side chains demonstrated the slower clearance profile associated with PEG chains of sufficient length to minimize plasma elimination [1]. This threshold behavior means that Ms-PEG12-Boc-derived conjugates operate in the pharmacokinetically optimized regime, whereas Ms-PEG8-Boc and Ms-PEG4-Boc constructs fall below or at the clearance threshold, risking rapid elimination.

Pharmacokinetics ADC PEGylation Clearance

PEG12 Linker Increases Tumor Uptake by >6-Fold Relative to Non-PEGylated FAPI Constructs

In a direct comparative study of ¹⁸F-labeled fibroblast activation protein inhibitor (FAPI) derivatives, the introduction of a PEG12 linker between the FAPI targeting moiety and tetrazine (Tz) moiety dramatically enhanced tumor uptake. FAPI-Tz constructs lacking the PEG12 linker exhibited very low tumor uptake and rapid excretion via the gallbladder. In contrast, the PEG12-modified variants demonstrated tumor uptake values of 4.53 ± 0.86 %ID/g for F18-2H-FAPI-PEG12-Tz and 6.00 ± 0.62 %ID/g for F18-2F-FAPI-PEG12-Tz at 0.5–1.5 hours post-injection [1]. Tumor retention was similarly enhanced, with uptake maintained at 3.69 ± 0.89 %ID/g (2H variant) and 5.08 ± 0.71 %ID/g (2F variant) at 3 hours post-injection. Direct tetrazine-FAPI linkage without PEG produced poor tumor-to-background contrast.

Tumor imaging FAPI Biodistribution PEG linker

PEG12 Linkers Reduce Conjugate Hydrophobicity and Aggregation Relative to PEG4 and PEG8

A comparative study of cleavable pendant-type PEG linkers evaluated PEG4, PEG8, and PEG12 variants in DAR8 antibody-drug conjugates (trastuzumab-MMAE). Hydrophobic interaction chromatography (HIC) analysis confirmed that increasing PEG chain length progressively reduced overall conjugate hydrophobicity [1]. Stability studies at 40°C in formulation buffer further demonstrated that aggregate content decreased as PEG length increased: PEG12-containing DAR8-ADCs exhibited the lowest aggregation among all PEG variants tested. In contrast, DAR8-ADCs with PEG4 showed higher aggregation propensity, and DAR4-ADCs prepared without PEG linkers demonstrated the poorest stability profile. The reduced aggregation conferred by PEG12 translated to improved tolerability in vivo, with PEG12-DAR8-ADCs showing no weight loss in animal models.

Hydrophobicity ADC aggregation DAR8 HIC analysis

PEG12 Spatial Reach Aligns with Optimal PROTAC Linker Length Specifications

The spatial separation conferred by a linker is a critical determinant of PROTAC efficacy, as it governs the ability of the target protein ligand and E3 ligase ligand to simultaneously engage their respective binding partners and form a productive ternary complex. The optimal linker length for PROTACs is reported to range from 12-carbon to over 20-carbon equivalents . Ms-PEG12-Boc contains 12 ethylene glycol units, corresponding to an extended chain length of approximately 45–50 Å, which falls within this empirically validated optimal range. In contrast, Ms-PEG4-Boc (4 ethylene glycol units, ~15–18 Å) and Ms-PEG8-Boc (8 ethylene glycol units, ~30–35 Å) provide substantially shorter spatial reach, potentially restricting the conformational sampling required for efficient ternary complex formation. While Ms-PEG12-Boc offers 12 units, the trend in PROTAC design has moved toward longer PEG linkers (up to PEG12) specifically to enhance flexibility and spatial separation [1].

PROTAC linker length Ternary complex formation PEG spacer

Ms-PEG12-Boc Provides Dual Orthogonal Functionality for Sequential Conjugation Strategies

Ms-PEG12-Boc is a true heterobifunctional linker, offering two chemically orthogonal reactive handles: a methanesulfonate (Ms) ester and a Boc-protected amine. The Ms group is an excellent leaving group for nucleophilic substitution (SN2) with amines, thiols, or hydroxyls, enabling efficient first-step conjugation under mild basic conditions (pH 7–9, 5–25°C) . The Boc protecting group remains fully stable during this Ms-mediated conjugation step, preventing unwanted side reactions. Following purification of the mono-conjugated intermediate, the Boc group can be selectively removed under mild acidic conditions (e.g., TFA or low pH aqueous buffer) to liberate a free primary amine for a second, independent conjugation event . This orthogonal protection strategy is not available with homobifunctional linkers (e.g., Ms-PEG-Ms) or linkers lacking a protected amine (e.g., Ms-PEG-OH). The Boc group is stable under highly basic conditions but readily cleaved by strong acids, providing a versatile deprotection window compatible with diverse synthetic workflows.

Heterobifunctional linker Orthogonal conjugation Boc deprotection Ms leaving group

Ms-PEG12-Boc Application Scenarios: Where PEG12 Chain Length Delivers Quantified Advantages


PROTAC Development Requiring Optimal Ternary Complex Spacing

Ms-PEG12-Boc is ideally suited for constructing PROTACs where the target protein ligand and E3 ligase ligand require substantial spatial separation for efficient ternary complex formation. The PEG12 chain provides approximately 45–50 Å of extended reach, aligning with the empirically established optimal PROTAC linker length range of 12-carbon to over 20-carbon equivalents . This length reduces the risk of steric hindrance that could impair simultaneous engagement of both binding partners—a limitation frequently encountered with shorter PEG4 or PEG8 linkers. The orthogonal Boc protection enables sequential conjugation of the target ligand (via Ms substitution) followed by Boc deprotection and E3 ligase ligand attachment, minimizing undesired homodimer byproducts.

High-DAR Antibody-Drug Conjugate Engineering

For high drug-to-antibody ratio (DAR8) ADC development, Ms-PEG12-Boc-derived linkers provide the hydrophilicity necessary to counteract the increased hydrophobicity of densely loaded drug payloads. Comparative studies demonstrate that PEG12-containing DAR8-ADCs exhibit the lowest aggregation propensity and best tolerability in vivo relative to PEG4 and PEG8 variants, with no weight loss observed in animal models . The PEG12 linker's ability to maintain conjugate solubility and reduce aggregation is critical for achieving the enhanced potency of high-DAR formats while preserving favorable pharmacokinetic and safety profiles.

Molecular Imaging Agent Optimization for Enhanced Tumor Retention

When developing radiolabeled imaging agents (PET/SPECT) or theranostic conjugates, Ms-PEG12-Boc provides the PEG12 spacer demonstrated to dramatically improve tumor uptake and retention. Direct comparative studies show that PEG12 linker introduction increased tumor uptake of FAPI-based tracers from negligible levels to 4.53–6.00 %ID/g, with sustained retention at 3 hours post-injection (3.69–5.08 %ID/g) . This enhancement is attributed to the PEG12 chain's ability to optimize biodistribution, reduce non-specific background accumulation, and improve tumor-to-background contrast. Shorter PEG linkers or direct conjugation approaches fail to achieve comparable target tissue accumulation.

Stepwise Heterobifunctional Bioconjugate Assembly

Ms-PEG12-Boc is the reagent of choice for modular, stepwise construction of complex bioconjugates requiring precisely defined stoichiometry. The Ms group enables efficient first-step conjugation to nucleophiles (amines, thiols) under mild aqueous conditions, while the Boc-protected amine remains completely inert during this step . Following purification of the mono-conjugated intermediate, acid-mediated Boc deprotection (TFA or low pH) liberates a free amine for a second, independent conjugation event—allowing attachment of distinct payloads, targeting moieties, or detection tags without cross-reactivity. This orthogonal protection strategy eliminates the homodimer contamination inherent to homobifunctional linker approaches and enables the rational design of multifunctional therapeutic or diagnostic constructs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ms-PEG12-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.